molecular formula C11H11ClF3N3O2 B12340800 methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate

methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate

Cat. No.: B12340800
M. Wt: 309.67 g/mol
InChI Key: LDJUQDZREVHCJJ-LURJTMIESA-N
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Description

Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is a complex organic compound that features a pyrimidine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a pyrrolidine carboxylate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate
  • Methyl (2S)-1-[5-chloro-6-(difluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate
  • Methyl (2S)-1-[5-chloro-6-(fluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

Molecular Formula

C11H11ClF3N3O2

Molecular Weight

309.67 g/mol

IUPAC Name

methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H11ClF3N3O2/c1-20-10(19)6-3-2-4-18(6)9-7(12)8(11(13,14)15)16-5-17-9/h5-6H,2-4H2,1H3/t6-/m0/s1

InChI Key

LDJUQDZREVHCJJ-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2=NC=NC(=C2Cl)C(F)(F)F

Canonical SMILES

COC(=O)C1CCCN1C2=NC=NC(=C2Cl)C(F)(F)F

Origin of Product

United States

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